3-[(3-methylbenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine is a compound belonging to the class of 1,2,4-triazoles. This class of compounds is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific structure of this compound suggests potential applications in various fields, particularly in medicinal chemistry due to its unique molecular features and functional groups.
The compound can be sourced from various chemical suppliers and research institutions. It is typically synthesized in laboratory settings due to its complex structure and the specific reagents required for its formation.
3-[(3-methylbenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine is classified under:
The synthesis of 3-[(3-methylbenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine involves a multi-step process.
The reaction conditions must be carefully controlled to ensure high yield and purity of the final product. The reaction time and temperature can significantly affect the outcome of the synthesis.
The molecular structure of 3-[(3-methylbenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine can be represented as follows:
| Property | Data |
|---|---|
| Molecular Formula | C19H22N4O3S |
| Molecular Weight | 386.5 g/mol |
| IUPAC Name | 3-[(3-methylphenyl)methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-amine |
| InChI Key | WRBBUASTMHKZBK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)CSC2=NN=C(N2N)C3=CC(=C(C(=C3)OC)OC)OC |
The structural data indicates that the compound contains a triazole ring substituted with various functional groups that enhance its biological activity.
3-[(3-methylbenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine can undergo several chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or to synthesize derivatives with different properties.
The mechanism of action of 3-[(3-methylbenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine primarily involves its interaction with specific molecular targets within biological systems.
The triazole ring has been shown to inhibit enzymes by binding to their active sites. This inhibition disrupts normal enzymatic functions and can lead to various biological effects such as antimicrobial or anticancer activities.
Research indicates that similar compounds have demonstrated significant efficacy against various pathogens and cancer cell lines through this mechanism .
Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the identity and purity of the synthesized compound .
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: